4-(3-Methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine
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Overview
Description
4-(3-Methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of 3-Methyl-1-benzofuran-2-carbaldehyde: This intermediate is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Thiazole Ring Formation: The 3-Methyl-1-benzofuran-2-carbaldehyde is then reacted with thioamide derivatives under reflux conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuran or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry: It exhibits promising anticancer, antimicrobial, and anti-inflammatory activities.
Biological Research: The compound is used in studies related to cell signaling pathways and enzyme inhibition.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine involves:
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one: A related benzofuran derivative with similar biological activities.
Benzofuran carbohydrazide: Known for its antimicrobial properties.
Properties
IUPAC Name |
4-(3-methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c1-7-8-4-2-3-5-10(8)15-11(7)9-6-16-12(13)14-9/h2-6H,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIBGMWRJLMDLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=CSC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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